1,2-Propanediol, 3-isopentyloxy-

Description

Significance of Alkoxypropanediols in Contemporary Chemical Research

Alkoxypropanediols, including 1,2-Propanediol, 3-isopentyloxy-, are gaining significance in modern chemical research, largely due to their versatile properties and their connection to the principles of green chemistry. As the chemical industry seeks more sustainable practices, there is a growing demand for bio-based solvents and functional fluids to replace traditional petroleum-derived options. tandfonline.comtandfonline.com Glycerol-derived ethers, a category that includes alkoxypropanediols, are being explored as potential green solvents due to their low volatility, non-hazardous nature, and biodegradability. omnitechintl.com These properties make them attractive for a wide range of applications, including as solvents for organic reactions, in the formulation of cosmetics and personal care products, and as fuel additives. researchgate.netresearchgate.net

The interest in these compounds is also fueled by the availability of their precursors, such as glycerol (B35011), which is a major byproduct of the biodiesel industry. researchgate.netadhesivesmag.com This abundance has driven research into valorization strategies, transforming this low-cost material into more valuable chemicals like glycerol ethers. adhesivesmag.com Furthermore, the development of bio-based propanediols from renewable resources like corn sugar provides a sustainable pathway to these ether derivatives. libretexts.orggoogle.com

Structural Characteristics and Functional Group Analysis of 1,2-Propanediol, 3-isopentyloxy-

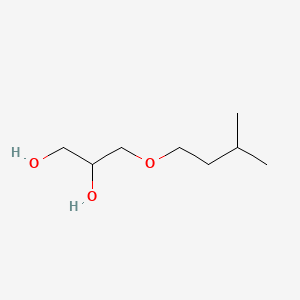

The chemical structure of 1,2-Propanediol, 3-isopentyloxy- dictates its physical and chemical properties. Its molecular formula is C8H18O3. masterorganicchemistry.com

Functional Groups:

Ether Linkage (-O-): The defining feature is the ether bond connecting the isopentyloxy group to the propanediol (B1597323) backbone. This group is generally stable and less reactive than the hydroxyl groups.

Hydroxyl Groups (-OH): The presence of two hydroxyl groups, one primary and one secondary, classifies this molecule as a diol. These groups are responsible for the compound's ability to form hydrogen bonds, influencing its solubility and boiling point. They also serve as reactive sites for further chemical modifications.

Isopentyloxy Group (-OCH2CH2CH(CH3)2): This alkyl ether group contributes to the molecule's hydrophobic character and influences its solvent properties.

The combination of a hydrophilic diol head and a more hydrophobic ether tail gives 1,2-Propanediol, 3-isopentyloxy- amphiphilic properties, suggesting its potential use as a surfactant or emulsifier.

Historical Development and Emerging Research Trajectories for Glycerol and Propanediol Ethers

The development of glycerol ethers is intrinsically linked to the history of glycerol itself. While glycerol was discovered in 1783, its large-scale availability is a more recent phenomenon, largely driven by the surge in biodiesel production since the early 2000s. researchgate.netadhesivesmag.comrsc.org This "glycerol glut" spurred extensive research into converting this byproduct into value-added chemicals, with etherification being a key strategy. adhesivesmag.com

Early methods for synthesizing glycerol ethers often relied on the Williamson ether synthesis, a classic organic reaction where an alkoxide reacts with an alkyl halide. acs.orgresearchgate.net While effective, this method can have limitations, such as a lack of selectivity and the production of salt byproducts. acs.org

Current research is focused on developing more efficient and sustainable catalytic methods for the etherification of glycerol and propanediols. rsc.orgmdpi.com Key trends include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins and zeolites, offers advantages in terms of catalyst separation and reusability, aligning with green chemistry principles. adhesivesmag.com

Homogeneous Catalysis: Novel homogeneous catalysts, including metal triflates, are being explored for their high activity and selectivity in producing monoalkylglyceryl ethers. rsc.org

Bio-based Feedstocks: There is a strong emphasis on using renewable starting materials. The production of propanediol from the fermentation of glucose is a prime example of this trend, leading to 100% bio-based polyols and their subsequent ether derivatives. researchgate.netlibretexts.orgwipo.int

Process Intensification: Research is also directed towards improving reaction conditions, such as solvent-free reactions and continuous flow processes, to enhance efficiency and reduce waste. acs.orgmdpi.com

These emerging trajectories aim to create a portfolio of bio-based ethers with tailored properties for a variety of applications, from high-performance polymers to environmentally friendly solvents. prepchem.com

Chemical and Physical Properties of 1,2-Propanediol, 3-isopentyloxy-

| Property | Value |

| Molecular Formula | C8H18O3 |

| Molecular Weight | 162.22 g/mol |

| Boiling Point | 278.4°C at 760 mmHg |

| Flash Point | 122.2°C |

| Density | 0.997 g/cm³ |

| Vapor Pressure | 0.000521 mmHg at 25°C |

| Refractive Index | 1.4080 (estimate) |

| LogP | 0.40230 |

Data sourced from available chemical databases.

Synthesis of 1,2-Propanediol, 3-isopentyloxy-

A potential synthetic route would involve the reaction of 1,2-propanediol with a strong base to form the corresponding alkoxide. This alkoxide would then react with an isopentyl halide (e.g., isopentyl bromide) to yield 1,2-Propanediol, 3-isopentyloxy-. The reaction would likely favor the substitution at the more accessible primary hydroxyl group of the propanediol.

An analogous synthesis has been described for a similar compound, 3-allyloxy-1,2-propanediol (B54475), which is prepared by the hydrolysis of allyl glycidyl (B131873) ether. Another general approach for producing glycerol ethers is the catalytic etherification of glycerol with an alcohol, which has been demonstrated with various catalysts. adhesivesmag.comrsc.orgmdpi.com

Structure

3D Structure

Properties

CAS No. |

627-92-9 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-(3-methylbutoxy)propane-1,2-diol |

InChI |

InChI=1S/C8H18O3/c1-7(2)3-4-11-6-8(10)5-9/h7-10H,3-6H2,1-2H3 |

InChI Key |

AIOHBDYXYKMBIF-UHFFFAOYSA-N |

SMILES |

CC(C)CCOCC(CO)O |

Canonical SMILES |

CC(C)CCOCC(CO)O |

Other CAS No. |

627-92-9 |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 1,2 Propanediol, 3 Isopentyloxy

Reactions Involving the Hydroxyl Functionalities

The two hydroxyl groups in 1,2-Propanediol, 3-isopentyloxy- are the primary sites for a range of chemical modifications. The reactivity of these groups is influenced by their nature, with the primary hydroxyl group at the C1 position generally being more sterically accessible and thus more reactive than the secondary hydroxyl group at the C2 position. researchgate.net

Esterification and Transesterification Reactions

The hydroxyl groups of 1,2-Propanediol, 3-isopentyloxy- can readily undergo esterification with carboxylic acids, acyl halides, or acid anhydrides to form the corresponding mono- or di-esters. This reaction is a fundamental transformation for modifying the properties of the molecule. numberanalytics.comorganic-chemistry.org The reaction typically proceeds in the presence of an acid catalyst.

The formation of monoesters will likely favor the more reactive primary hydroxyl group. The synthesis of a diester is also achievable, particularly with a surplus of the acylating agent. youtube.com

Table 1: Hypothetical Esterification Products of 1,2-Propanediol, 3-isopentyloxy- with Acetic Anhydride

| Reactant | Product | Position of Esterification |

| 1,2-Propanediol, 3-isopentyloxy- | 1-Acetoxy-3-isopentyloxy-2-propanol | Primary hydroxyl (C1) |

| 1,2-Propanediol, 3-isopentyloxy- | 2-Acetoxy-3-isopentyloxy-1-propanol | Secondary hydroxyl (C2) |

| 1,2-Propanediol, 3-isopentyloxy- | 1,2-Diacetoxy-3-isopentyloxypropane | Both hydroxyls (C1 & C2) |

Transesterification, the exchange of an ester group with an alcohol, is another relevant reaction. In the presence of a suitable catalyst, 1,2-Propanediol, 3-isopentyloxy- can react with an existing ester to form a new ester and an alcohol. This process is reversible and the equilibrium can be shifted by controlling the reaction conditions, such as removing the alcohol byproduct. numberanalytics.com The transesterification of polyols is a known industrial process. numberanalytics.com

Oxidation Pathways of Hydroxyl Groups

The oxidation of the hydroxyl groups in 1,2-Propanediol, 3-isopentyloxy- can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The primary and secondary hydroxyl groups exhibit different susceptibilities to oxidation.

Selective oxidation of the secondary hydroxyl group can yield a hydroxyketone, specifically 1-hydroxy-3-isopentyloxy-2-propanone. stanford.edu Conversely, oxidation of the primary hydroxyl group could lead to a hydroxyaldehyde, 3-isopentyloxy-2-hydroxypropanal, which can be further oxidized to a carboxylic acid. Vigorous oxidation can lead to the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. nih.gov

Common oxidizing agents used for the oxidation of alcohols include reagents based on chromium (e.g., PCC, PDC), manganese (e.g., KMnO4), or oxoammonium salts like TEMPO. nih.gov The choice of oxidant is crucial for achieving the desired selectivity. For instance, selective oxidation of vicinal diols to α-hydroxyketones can be achieved using specific catalytic systems. stanford.edu

Table 2: Potential Oxidation Products of 1,2-Propanediol, 3-isopentyloxy-

| Oxidizing Agent | Major Product | Comments |

| Mild, selective oxidant (e.g., PCC) | 3-isopentyloxy-2-hydroxypropanal | Oxidation of the primary alcohol |

| Stronger oxidant (e.g., KMnO4, cold, dilute) | 1-Hydroxy-3-isopentyloxy-2-propanone | Oxidation of the secondary alcohol |

| Strong, non-selective oxidant (e.g., hot KMnO4) | Cleavage products (e.g., isopentyloxyacetic acid) | Oxidative cleavage of the C-C bond |

Derivatization for Enhanced Functionality

Derivatization of the hydroxyl groups is a common strategy to alter the physicochemical properties of the molecule, often for analytical purposes or to introduce new functionalities. For instance, the hydroxyl groups can be converted into other functional groups.

One common derivatization is the formation of silyl (B83357) ethers by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base. This is a standard procedure in gas chromatography (GC) to increase the volatility of the analyte. sigmaaldrich.com Another approach is the formation of cyclic acetals or ketals by reacting the 1,2-diol moiety with an aldehyde or a ketone in the presence of an acid catalyst. quimicaorganica.orgyoutube.com This not only protects the diol functionality but can also introduce a new chiral center, depending on the carbonyl compound used.

Reactivity of the Ether Linkage

The ether bond in 1,2-Propanediol, 3-isopentyloxy- is generally stable under many reaction conditions, which is a characteristic feature of ethers. openstax.orglibretexts.org However, under specific and often harsh conditions, this linkage can be cleaved.

Ether Cleavage Reactions under Acidic Conditions

The carbon-oxygen bond of the ether can be broken by treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.orgtransformationtutoring.com Hydrochloric acid (HCl) is generally not effective. openstax.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which makes the adjacent carbon atoms susceptible to nucleophilic attack by the halide ion.

The cleavage of the isopentyloxy group can occur via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions. openstax.orglibretexts.orgmasterorganicchemistry.com In the case of 1,2-Propanediol, 3-isopentyloxy-, the carbon of the isopentyloxy group attached to the oxygen is primary. Therefore, the cleavage is likely to proceed via an S(_N)2 mechanism, where the halide ion attacks the less sterically hindered carbon of the protonated ether. libretexts.orglibretexts.org This would result in the formation of 1,2,3-propanetriol (glycerol) and isopenty-halide.

If the reaction is carried out with an excess of the hydrohalic acid, the newly formed hydroxyl groups of the glycerol (B35011) can also be subsequently substituted by the halide. libretexts.org

Table 3: Products of Acidic Cleavage of the Ether Linkage in 1,2-Propanediol, 3-isopentyloxy-

| Reagent | Major Products | Mechanism |

| Excess HBr, heat | 1,2,3-Tribromopropane and Isopentyl bromide | S(_N)2 |

| Excess HI, heat | 1,2,3-Triiodopropane and Isopentyl iodide | S(_N)2 |

Potential for Trans-etherification

Trans-etherification, the exchange of an alkoxy group between an ether and an alcohol, is a less common reaction compared to transesterification. It generally requires specific catalysts and conditions. While theoretically possible for 1,2-Propanediol, 3-isopentyloxy- to undergo trans-etherification in the presence of another alcohol and a suitable catalyst, this transformation is expected to be challenging due to the high stability of the ether linkage. The reaction would likely require forcing conditions and may not be a synthetically useful transformation for this particular compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,2 Propanediol, 3 Isopentyloxy

Vibrational Spectroscopy

Searches for spectroscopic information on closely related compounds, such as 1,2-propanediol and other glycerol (B35011) ethers, were conducted. However, this information is not directly applicable for the specific structural analysis of the isopentyloxy- derivative.

The absence of this data in readily available scientific literature and databases suggests that the compound may not have been the subject of extensive published research, or that such characterization data resides in proprietary collections. Without access to the primary spectroscopic data, a scientifically accurate and detailed article on the structural elucidation and advanced spectroscopic characterization of 1,2-Propanediol, 3-isopentyloxy- cannot be generated at this time.

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone in the molecular characterization of 1,2-Propanediol, 3-isopentyloxy-, providing invaluable information on its elemental composition and structural architecture through high-resolution and tandem mass spectrometry techniques.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is pivotal in unequivocally determining the elemental composition of 1,2-Propanediol, 3-isopentyloxy-. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS allows for the calculation of a unique elemental formula, distinguishing it from other isobaric compounds.

For 1,2-Propanediol, 3-isopentyloxy- (C8H18O3), the theoretical exact mass can be calculated. This precise mass measurement, when compared against the experimentally determined value from an HRMS instrument (such as a time-of-flight or Orbitrap analyzer), serves to confirm the elemental formula. The high resolving power of these instruments minimizes the possibility of misidentification.

Table 1: Theoretical and Expected HRMS Data for 1,2-Propanediol, 3-isopentyloxy-

| Parameter | Value |

| Molecular Formula | C8H18O3 |

| Theoretical Exact Mass | 162.12560 u |

| Expected Adducts (Positive Ion Mode) | [M+H]+, [M+Na]+, [M+K]+ |

| Expected m/z for [M+H]+ | 163.13288 |

| Expected m/z for [M+Na]+ | 185.11500 |

Note: The actual observed mass may vary slightly depending on the instrument calibration and experimental conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structural connectivity of 1,2-Propanediol, 3-isopentyloxy-. In an MS/MS experiment, the molecular ion (or a specific adduct) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.

The fragmentation of ethers is well-documented and typically involves cleavage of the carbon-oxygen bond and rearrangements. whitman.edublogspot.comlibretexts.org For 1,2-Propanediol, 3-isopentyloxy-, several key fragmentation pathways can be predicted. Cleavage of the ether bond can result in the formation of an isopentyloxy radical and a protonated propanediol (B1597323) fragment, or vice versa. Further fragmentation of these initial products can also occur. The fragmentation of similar alkyl glycerol ethers has been studied, providing a basis for interpreting the MS/MS spectrum of the target compound. acs.orgnih.govresearchgate.net

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of 1,2-Propanediol, 3-isopentyloxy- ([M+H]+)

| m/z (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 103.0754 | [C5H11O2]+ | Loss of isopentene (C5H10) |

| 87.0441 | [C4H7O2]+ | Cleavage of the C-O bond with subsequent rearrangement |

| 71.0856 | [C5H11]+ | Isopentyl cation |

| 75.0441 | [C3H7O2]+ | Protonated 1,2-propanediol |

| 59.0492 | [C3H7O]+ | Fragment from the propanediol moiety |

Note: The relative intensities of these fragments would depend on the collision energy and the specific MS/MS instrumentation used.

Chromatographic Separation and Hyphenated Techniques

Chromatographic methods are indispensable for assessing the purity of 1,2-Propanediol, 3-isopentyloxy- and for identifying and quantifying any impurities. Hyphenated techniques, which couple chromatography with mass spectrometry, are particularly powerful for component identification.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a primary technique for determining the purity of volatile and semi-volatile compounds like 1,2-Propanediol, 3-isopentyloxy-. A suitable GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase of the column and the mobile gas phase.

For quantitative analysis, a flame ionization detector (FID) is commonly employed due to its high sensitivity and wide linear range for organic compounds. The area of the peak corresponding to 1,2-Propanediol, 3-isopentyloxy- is proportional to its concentration. The purity is typically determined by the area percent method, assuming all components have a similar response factor, or more accurately by using an internal or external standard. The analysis of related glycerol ethers and propanediol derivatives by GC has been well-established, providing a strong foundation for method development. nih.govwordpress.comresearchgate.netnih.gov

Table 3: Hypothetical GC Parameters for Purity Analysis of 1,2-Propanediol, 3-isopentyloxy-

| Parameter | Suggested Condition |

| Column | Fused silica (B1680970) capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Note: These parameters are illustrative and would require optimization for a specific instrument and sample matrix.

Liquid Chromatography (LC) for Non-Volatile Impurities

While GC is suitable for volatile components, liquid chromatography is the preferred method for the analysis of non-volatile or thermally labile impurities that may be present in samples of 1,2-Propanediol, 3-isopentyloxy-. Such impurities could include higher molecular weight oligomers or degradation products.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode used for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. More polar impurities will elute earlier, while less polar ones will be retained longer. Detection can be achieved using a variety of detectors, such as a refractive index detector (RID) for universal detection or an evaporative light scattering detector (ELSD). The analysis of similar polyol ethers often employs LC methods to ensure comprehensive purity assessment. aocs.orgoiv.intnih.gov

GC-MS and LC-MS for Component Identification

The hyphenation of chromatography with mass spectrometry provides a powerful tool for the definitive identification of components in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): By coupling a gas chromatograph to a mass spectrometer, each separated component can be immediately ionized and its mass spectrum recorded. This allows for the identification of not only the main component, 1,2-Propanediol, 3-isopentyloxy-, but also any volatile impurities, by comparing their mass spectra to spectral libraries (like the NIST library) or through manual interpretation of the fragmentation patterns. The analysis of various glycerol and propanediol ethers by GC-MS is a standard practice for structural confirmation and impurity profiling. scielo.broiv.intnist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile impurities, LC-MS is the technique of choice. The eluent from the LC column is introduced into the mass spectrometer, allowing for the determination of the molecular weights and structural information of the separated components. This is particularly useful for identifying unknown degradation products or reaction byproducts. The use of LC-MS for the analysis of complex lipid mixtures, including ether lipids, demonstrates its utility in this context. researchgate.netzenodo.orgnih.gov

Computational Chemistry and Molecular Modeling of 1,2 Propanediol, 3 Isopentyloxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of a molecule like 1,2-Propanediol, 3-isopentyloxy-. These methods, such as Density Functional Theory (DFT) or ab initio calculations, solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For 1,2-Propanediol, 3-isopentyloxy-, these calculations would typically be performed using a basis set like 6-311G* and a functional such as B3LYP to model its geometry and electronic properties. doi.org Key outputs from these calculations include:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify regions of electron density that are most likely to participate in chemical reactions. The HOMO indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. For this molecule, the oxygen atoms of the hydroxyl and ether groups would be expected to show negative electrostatic potential, indicating their role as hydrogen bond acceptors.

Reactivity Descriptors: Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. These values provide a quantitative measure of the molecule's stability and reactivity.

While specific studies on 1,2-Propanediol, 3-isopentyloxy- are not widely published, research on similar diols like 1,2-propanediol and 1,3-propanediol (B51772) often employs these quantum chemical methods to determine properties like their gas-phase enthalpy of formation with high accuracy. researchgate.net

Conformational Analysis and Energy Landscapes

Due to the presence of six rotatable bonds, 1,2-Propanediol, 3-isopentyloxy- can exist in numerous conformations. lookchem.com Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule and to map the energy landscape that governs their interconversion.

The process involves systematically rotating the single bonds in the molecule and calculating the potential energy of each resulting conformation. This search helps to locate the global minimum energy conformer—the most stable and thus most probable structure—as well as other low-energy local minima.

The energy landscape reveals the energy barriers between different conformers, providing insight into the molecule's flexibility. For 1,2-Propanediol, 3-isopentyloxy-, a key factor in determining stable conformations would be the potential for intramolecular hydrogen bonding between the two hydroxyl groups and the ether oxygen. Such interactions can significantly stabilize certain geometries over others.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying how molecules interact with each other over time. These simulations model the movements of atoms and molecules based on a force field, which approximates the potential energy of the system.

For 1,2-Propanediol, 3-isopentyloxy-, MD simulations could be used to understand its behavior in bulk liquid form or in solution. Key insights from MD simulations include:

Radial Distribution Functions (RDFs): An RDF describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. For instance, an RDF centered on one of the hydroxyl oxygen atoms would reveal the average distances and coordination numbers of neighboring water molecules, illustrating the strength and structure of hydrogen bonds.

Hydrogen Bond Dynamics: MD simulations can track the formation and breaking of hydrogen bonds over time, providing a dynamic picture of the intermolecular forces that govern the liquid's properties.

Transport Properties: Properties like diffusion coefficients and viscosity can be calculated from the trajectories of molecules in an MD simulation, offering a link between molecular interactions and macroscopic behavior.

Studies on related diols, such as 1,3-propanediol, have utilized MD simulations to investigate their interactions with other molecules, like ionic liquids, for applications in extraction processes. researchgate.net

Prediction of Physicochemical Descriptors and Their Correlation with Molecular Structure (e.g., ClogP)

Physicochemical descriptors are properties that predict a molecule's behavior in various environments. These are often calculated using computational models based on the molecule's structure. For 1,2-Propanediol, 3-isopentyloxy-, several key descriptors can be predicted. lookchem.com

The octanol-water partition coefficient (logP) is a critical descriptor that measures a molecule's hydrophobicity. A calculated logP (ClogP) value for 1,2-Propanediol, 3-isopentyloxy- is approximately 0.40 to 0.5. lookchem.com This positive but low value suggests the molecule has a slight preference for nonpolar environments but retains significant water solubility due to its hydroxyl groups. The calculation of logP can be performed using various methods, including atom-based, fragment-based, and property-based approaches. nih.gov

Other important predicted descriptors include:

Topological Polar Surface Area (TPSA): This is the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a good predictor of a molecule's ability to form hydrogen bonds.

Hydrogen Bond Donors and Acceptors: The molecule has two hydrogen bond donors (the two -OH groups) and three hydrogen bond acceptors (the three oxygen atoms). lookchem.com

Rotatable Bonds: The presence of six rotatable bonds indicates significant conformational flexibility. lookchem.com

These descriptors are correlated with the molecule's structure: the ether linkage and the five-carbon isopentyloxy group contribute to its lipophilicity (increasing ClogP), while the two hydroxyl groups contribute to its polarity and hydrogen bonding capacity (increasing TPSA and water solubility).

Below is an interactive table summarizing the computationally predicted physicochemical properties for 1,2-Propanediol, 3-isopentyloxy-.

Table 1: Predicted Physicochemical Descriptors for 1,2-Propanediol, 3-isopentyloxy-

| Descriptor | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈O₃ | lookchem.com |

| Molecular Weight | 162.23 g/mol | lookchem.com |

| XLogP3 | 0.5 | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 6 | lookchem.com |

| Exact Mass | 162.1256 g/mol | lookchem.com |

| Polar Surface Area (PSA) | 49.69 Ų | lookchem.com |

| Complexity | 83.4 | lookchem.com |

| Boiling Point (Predicted) | 278.4 °C at 760 mmHg | lookchem.com |

| Density (Predicted) | 0.997 g/cm³ | lookchem.com |

Environmental Chemistry and Degradation Pathways of 1,2 Propanediol, 3 Isopentyloxy

Biodegradation Mechanisms in Various Environmental Compartments

Biodegradation is a primary mechanism for the environmental breakdown of many organic compounds, including propylene (B89431) glycol ethers. The structure of 1,2-Propanediol, 3-isopentyloxy-, featuring a propanediol (B1597323) backbone and an isopentyloxy ether linkage, suggests susceptibility to microbial attack, particularly under aerobic conditions.

Aerobic Biodegradation in Soil and Aquatic Systems

In the presence of oxygen, 1,2-Propanediol, 3-isopentyloxy- is expected to be readily biodegradable by a wide variety of microorganisms present in soil and aquatic environments. wikipedia.orgdtic.mil The degradation process for propylene glycol and its ethers generally initiates with the oxidation of the terminal alcohol groups. researchgate.netnih.gov For 1,2-Propanediol, 3-isopentyloxy-, this would likely involve the oxidation of the primary and secondary hydroxyl groups of the propanediol moiety.

The general pathway for the aerobic degradation of propylene glycol involves its oxidation to lactaldehyde. researchgate.net This is followed by further oxidation to lactic acid and pyruvic acid, which can then enter the citric acid cycle. For ether derivatives, the ether linkage can also be a point of enzymatic cleavage. The presence of the branched isopentyloxy group may influence the rate of degradation. While branched chains can sometimes hinder microbial breakdown compared to straight chains, isoamyl alcohol (isopentanol), which has a similar structure to the isopentyloxy side chain, is known to be biodegradable. nih.govwikipedia.org

Studies on various PGEs have demonstrated their general biodegradability. For instance, propylene glycol monomethyl ether (PGME) and propylene glycol monomethyl ether acetate (B1210297) (PGMEA) are readily biodegradable. nih.gov The biodegradation half-lives for a range of propylene glycol substances in ready biodegradability tests have been reported to be between 3.8 and 33.2 days. oup.com The rate of biodegradation in soil is influenced by factors such as temperature, nutrient availability, and the specific microbial populations present. dtic.mil

Table 1: General Aerobic Biodegradation Data for Propylene Glycol Ethers

| Compound | Biodegradation Result | Test System | Reference |

| Propylene Glycol | Readily biodegradable | Freshwater, Seawater, Soil | wikipedia.org |

| Propylene Glycol Methyl Ether (PGME) | Readily biodegradable | Aerobic conditions | oecd.org |

| Propylene Glycol Methyl Ether Acetate (PGMEA) | Readily biodegradable | Aerobic conditions | oecd.org |

| Poly(propylene glycol) (PPG) polymers | Biodegradable | Ready biodegradability test | oup.com |

This table provides a general overview of the biodegradability of related compounds, as specific data for 1,2-Propanediol, 3-isopentyloxy- is not available.

Anaerobic Degradation Considerations

Under anaerobic conditions, the degradation of 1,2-Propanediol, 3-isopentyloxy- is expected to proceed, albeit likely at a slower rate than aerobic degradation. The anaerobic decomposition of propylene glycol has been shown to proceed via an initial disproportionation to form propionate (B1217596) and n-propanol. nih.gov These intermediates are then further degraded by syntrophic bacteria. nih.gov

Identification of Degradation Metabolites and Intermediates

Based on the degradation pathways of related compounds, the aerobic degradation of 1,2-Propanediol, 3-isopentyloxy- is anticipated to produce a series of intermediates. Initial oxidation of the alcohol groups would lead to the formation of corresponding aldehydes and carboxylic acids. Cleavage of the ether bond would release isopentanol and 1,2-propanediol.

The metabolism of propylene glycol monomethyl ether acetate (PGMEA) has been shown to yield propylene glycol, propylene glycol monomethyl ether (PGME), and their sulfate (B86663) and glucuronide conjugates as urinary metabolites. nih.govoup.com Under anoxic/anaerobic conditions, the degradation of propylene glycol has been found to produce propionaldehyde, n-propanol, and propanoic acid as major metabolites. dtic.mil

Therefore, the potential degradation metabolites of 1,2-Propanediol, 3-isopentyloxy- could include:

Isopentanol (from ether cleavage)

1,2-Propanediol (from ether cleavage)

Isopentyloxy-propionaldehyde (from oxidation of the primary alcohol)

Isopentyloxy-lactic acid (from further oxidation)

Propionaldehyde, propionate, and n-propanol (from the breakdown of the 1,2-propanediol moiety under anaerobic conditions)

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of 1,2-Propanediol, 3-isopentyloxy- in the environment.

Photodegradation under Environmental Conditions

In the atmosphere, 1,2-Propanediol, 3-isopentyloxy- is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The atmospheric half-life for various propylene glycol ethers due to this reaction is estimated to be in the range of a few hours. oecd.org For example, the half-life of propylene glycol n-butyl ether (PnB) is reported to be around 4.6 hours. oecd.org This suggests that photodegradation is a significant removal mechanism for this class of compounds in the atmosphere.

Advanced Applications and Industrial Relevance of 1,2 Propanediol, 3 Isopentyloxy and Its Derivatives

Role as Chemical Intermediates in Advanced Synthesis

Propylene (B89431) glycol ethers, as a class, are recognized for their utility as chemical intermediates. Their bifunctional nature, possessing both ether and alcohol functional groups, allows them to participate in various chemical reactions. Generally, they can serve as precursors for the synthesis of other molecules, such as epoxides and acid ester derivatives. oecd.org The hydroxyl group can undergo esterification or etherification, while the ether linkage is generally stable under many reaction conditions.

However, specific examples or detailed research on the use of 1,2-Propanediol, 3-isopentyloxy- as a chemical intermediate in advanced synthesis are not readily found in published literature. While it can be inferred that its diol functionality could be used to synthesize polyesters or polyurethanes, no specific studies detailing such reactions, their kinetics, or the properties of the resulting products have been identified.

Specialty Solvent Applications in Specific Chemical Processes

Propylene glycol ethers are widely employed as specialty solvents in various industrial applications due to their excellent solvency for a range of resins, good coupling capabilities, and favorable evaporation rates. solventis.netjrhessco.com They are common components in the formulation of coatings, inks, and industrial and institutional cleaners. atamanchemicals.comgoogle.com For instance, certain propylene glycol ethers are used to lower the minimum film formation temperature (MFFT) in water-borne latex coatings and as coupling agents in cleaning products. oecd.org Some are also utilized in the electronics industry for cleaning circuit boards. solventis.net

Despite the broad utility of its chemical class, specific data detailing the application of 1,2-Propanediol, 3-isopentyloxy- as a specialty solvent in industrial chemical processes (excluding personal care and pharmaceuticals) is not available. Its physical properties, such as a high boiling point (278.4°C) and a flash point of 122.2°C, suggest potential applicability in high-temperature processes or where low volatility is required. lookchem.com However, without specific studies, its performance characteristics and advantages in any given process remain speculative.

Use in Polymer and Resin Systems

Propylene glycol itself is a key monomer in the production of unsaturated polyester (B1180765) resins and polyurethanes. wikipedia.org The diol functionality allows it to react with dicarboxylic acids or diisocyanates to form polymer chains. Furthermore, propylene glycol ethers can be used as solvents in resin manufacturing and as coalescing agents in paint and coating formulations to ensure proper film formation. solventis.netrockchemicalsinc.com

There is no specific information available in the public domain regarding the use of 1,2-Propanediol, 3-isopentyloxy- as a monomer, additive, or solvent in polymer and resin systems. Research has been conducted on other derivatives, such as 3-allyloxy-1,2-propanediol (B54475), for the synthesis of specialized polymers, but similar studies for the isopentyl ether derivative are not found. rsc.org Its potential role as a reactive diluent or a modifier to impart flexibility or other specific properties to a polymer has not been documented.

Potential in Biofuel and Sustainable Chemical Technologies

The production of 1,2-propanediol from renewable resources, such as glycerol (B35011) (a byproduct of biodiesel production), is an area of active research and development, aiming to provide a more sustainable alternative to petroleum-based production. mdpi.comresearchgate.net This bio-based 1,2-propanediol can then be used in its various applications, contributing to a greener chemical industry. Some research also explores the conversion of renewable diols into potential fuel components or additives. mdpi.com

However, there is no information linking 1,2-Propanediol, 3-isopentyloxy- to biofuel or sustainable chemical technologies. No studies were found that investigate its potential as a fuel component, a fuel additive to improve properties like cold flow, or its production from renewable feedstocks.

Industrial Process Optimization and Scale-up Considerations

The industrial production of propylene glycol ethers typically involves the reaction of propylene oxide with an alcohol, often using a catalyst. solventis.netfossee.in Process optimization for the production of propylene glycol ethers, such as propylene glycol methyl ether, involves strategies like reactive distillation to improve conversion and separation efficiency. doi.orggoogle.com Key parameters for optimization include reaction temperature, pressure, feed ratios, and catalyst selection. google.com

Specific details regarding the industrial synthesis, process optimization, or scale-up of 1,2-Propanediol, 3-isopentyloxy- are not publicly documented. While general principles of propylene glycol ether production would apply, the specific conditions and challenges associated with using isopentyl alcohol as the reactant are not described in the available literature.

Synthesis and Characterization of Isopentyloxypropanediol Derivatives and Analogues

Synthesis of Positional Isomers and Stereoisomers

The synthesis of positional and stereoisomers of 3-isopentyloxy-1,2-propanediol is fundamental to understanding how the arrangement of functional groups influences the molecule's properties. The primary synthetic routes to the parent compound and its isomers typically involve the etherification of glycerol (B35011) or its derivatives. ontosight.ai

A common approach is the Williamson ether synthesis, where a glycerol-derived alkoxide reacts with an isopentyl halide. To control regioselectivity and yield the desired 1-O-substituted isomer, protecting groups are often employed. For instance, reacting 1,2-isopropylidene glycerol with an isopentyl halide, followed by acidic hydrolysis to remove the protecting group, yields 3-isopentyloxy-1,2-propanediol. nih.gov The synthesis of the 2-O-substituted positional isomer, 2-isopentyloxy-1,3-propanediol, can be achieved using 1,3-benzylidene glycerol as the starting material. nih.gov

Stereoselective synthesis, crucial for producing enantiomerically pure isomers, can be accomplished using chiral starting materials or enzymatic reactions. For example, the stereoselective synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol has been achieved from the racemic mixture through a series of enzymatic reactions, including regioselective acylations and asymmetric bioreductions. researchgate.net A similar strategy could be adapted for the synthesis of the enantiomers of 3-isopentyloxy-1,2-propanediol. The characterization and separation of these isomers are often performed using techniques like gas-liquid chromatography (GLC) and thin-layer chromatography (TLC), with spectroscopic methods such as NMR and IR used for structural confirmation. nih.gov

Table 1: Synthetic Approaches to Isomers of Isopentyloxypropanediol

| Target Isomer | Starting Material | Key Reaction Type | Reference |

| 1-isopentyloxy-2,3-propanediol | 2,3-isopropylidene-sn-glycerol | Williamson Ether Synthesis | nih.gov |

| 3-isopentyloxy-1,2-propanediol | 1,2-isopropylidene-rac-glycerol | Williamson Ether Synthesis | nih.gov |

| (R)-3-isopentyloxy-1,2-propanediol | (S)-Glycidol | Ring-opening with isopentyl alcohol | researchgate.net |

| (S)-3-isopentyloxy-1,2-propanediol | (R)-Glycidol | Ring-opening with isopentyl alcohol | researchgate.net |

Derivatization of the Diol Moiety (e.g., formation of acetals, ketals, or oligoesters)

The vicinal diol functionality of 3-isopentyloxy-1,2-propanediol is a prime site for derivatization, allowing for the modification of the compound's polarity, solubility, and reactivity.

Acetal and Ketal Formation: The reaction of the diol with aldehydes or ketones, typically under acidic catalysis, yields cyclic acetals and ketals. libretexts.orgucalgary.ca For instance, reacting 3-isopentyloxy-1,2-propanediol with acetone (B3395972) in the presence of an acid catalyst would produce a five-membered dioxolane ring. nih.gov These derivatives are often used as protecting groups in multi-step syntheses due to their stability under neutral and basic conditions and their facile removal by aqueous acid. masterorganicchemistry.comlibretexts.org The choice of the carbonyl compound and the reaction conditions can be tailored to control the formation of these derivatives. nih.gov

Oligoester Formation: The diol moiety can also undergo polycondensation reactions with dicarboxylic acids or their derivatives to form oligoesters. researchgate.net These reactions build upon the 1,2-propanediol unit to create larger molecules with repeating ester linkages. The properties of the resulting oligoesters, such as their molecular weight, viscosity, and thermal stability, can be tuned by selecting the appropriate dicarboxylic acid and controlling the polymerization conditions.

Table 2: Examples of Diol Derivatization Reactions

| Reagent | Reaction Type | Product Type | Key Features | Reference |

| Aldehyde/Ketone | Acetal/Ketal Formation | Cyclic Acetal/Ketal | Protection of diol functionality | libretexts.orgucalgary.ca |

| Dicarboxylic Acid | Esterification | Oligoester | Polymer formation, modifiable properties | researchgate.net |

| Acyl Chloride | Acylation | Diester | Increased lipophilicity | wikipedia.org |

Introduction of Additional Functionalities

Introducing further functional groups to the 3-isopentyloxy-1,2-propanediol scaffold can significantly expand its chemical utility and lead to analogues with novel properties.

One approach involves the chemical modification of the hydroxyl groups. For example, the hydroxyl groups can be converted to other functional groups such as amines or halides. The synthesis of 3-amino-1,2-propanediol (B146019) from glycerin chlorohydrin and ammonia (B1221849) provides a template for how such a transformation could be achieved. google.com This introduces a basic nitrogen atom, fundamentally altering the molecule's chemical behavior.

Another strategy is to build upon the existing isopentyloxy chain or the propanediol (B1597323) backbone. For instance, analogues with different ether-linked chains can be synthesized to study the effect of chain length or branching on the compound's physical properties. researchgate.net Furthermore, the synthesis of compounds like 3-allyloxy-1,2-propanediol (B54475) demonstrates the incorporation of reactive functional groups, such as an allyl group, which can participate in further reactions like polymerization or thiol-ene coupling. rsc.orgsigmaaldrich.com The conversion of epichlorohydrin (B41342) to glycidyl (B131873) ethers serves as a versatile platform for creating a variety of molecular species with glycerol skeletons, enabling the design of molecules with highly tailored functionalities. researchgate.net

Structure-Property Relationship Studies for Analogues

Structure-property relationship (SPR) studies of 3-isopentyloxy-1,2-propanediol and its analogues are crucial for understanding how molecular architecture influences physicochemical properties and potential applications. By systematically modifying the structure and observing the resultant changes, researchers can design molecules with desired characteristics.

For the broader class of glyceryl ethers, it has been shown that the nature of the alkyl or aryl group significantly impacts properties like stability, solubility, and lipophilicity. ontosight.ai For example, a systematic study of various 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes revealed that the molecular diversity of the derivatives leads to significant variations in polarity, which is a key parameter for applications such as solvents. researchgate.net

In the context of 3-isopentyloxy-1,2-propanediol analogues, key structural modifications for SPR studies could include:

Varying the Alkyl Chain: Changing the length and branching of the ether-linked alkyl chain would likely affect the compound's melting point, boiling point, and viscosity.

Modifying the Diol: As discussed, derivatization of the diol to esters, acetals, or ethers will alter polarity and hydrogen bonding capacity.

Introducing Other Functional Groups: The addition of groups like amines, amides, or halogens would introduce new chemical reactivity and intermolecular interactions. pressbooks.pub

These studies often employ a combination of experimental measurements (e.g., melting point, solubility, spectroscopic analysis) and computational modeling to build a comprehensive understanding of the structure-property landscape. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-isopentyloxy-1,2-propanediol and its structural analogs?

- Methodology : Synthesis typically involves etherification of 1,2-propanediol with isopentyl bromide or chloride under alkaline conditions. For example, nucleophilic substitution reactions using KOH or NaH as a base in anhydrous solvents (e.g., THF or DMF) at 60–80°C .

- Characterization : Confirm purity and structure via -NMR (e.g., δ 3.4–3.8 ppm for ether-linked protons) and -NMR (e.g., 70–75 ppm for C-O bonds). FTIR/ATR can validate hydroxyl (3200–3600 cm) and ether (1100–1250 cm) functional groups .

Q. How can researchers distinguish 3-isopentyloxy-1,2-propanediol from structurally similar diols (e.g., 3-phenoxy or 3-methoxy derivatives)?

- Analytical Approach : Use GC-MS or HPLC with a polar stationary phase (e.g., C18 column) to separate isomers based on hydrophobicity differences. Mass spectra will show distinct fragmentation patterns (e.g., m/z peaks for isopentyl fragments at 71 or 85) .

- Thermodynamic Data : Compare boiling points or partition coefficients (log P) calculated via computational tools (e.g., COSMOtherm) to differentiate solubility and volatility .

Advanced Research Questions

Q. What mechanisms govern the microbial metabolism of 1,2-propanediol derivatives, and how can this inform biodegradation studies?

- Experimental Design : Anaerobic fermentation assays (e.g., with Lactobacillus spp.) can track substrate utilization. Monitor metabolites like 1-propanol and propionic acid via HPLC or GC-FID, as seen in Lactobacillus diolivorans .

- Key Variables : Optimize pH (5.0–5.5) and temperature (30–32°C) to maximize degradation rates. Kinetic studies reveal µmax ~0.042 h under optimal conditions .

Q. How can complexation-based extraction methods improve recovery of 3-isopentyloxy-1,2-propanediol from aqueous solutions?

- Methodology : Use borate or phenylboronic acid complexes to selectively bind vicinal diols. For example, toluene as a diluent achieves >80% extraction efficiency in forward extraction steps, as demonstrated for 1,2-propanediol derivatives .

- Data Analysis : Calculate partition coefficients (K) and optimize phase ratios. Table-based experimental data (e.g., Table A-4 and A-5) provide benchmarks for solvent selection and loading ratios .

Q. What strategies resolve contradictions in reported reaction thermodynamics for etherification of 1,2-propanediol?

- Critical Analysis : Re-evaluate enthalpy (ΔH°) and entropy (ΔS°) values using calorimetry or computational models (e.g., DFT). For example, discrepancies in ΔH° (-12 kJ/mol for liquid-phase reactions) may arise from solvent effects or side reactions .

- Validation : Reproduce conditions from conflicting studies (e.g., Anteunis and Rommelaere, 1970) while controlling for moisture and catalyst purity .

Methodological Guidance

Q. How can researchers optimize ionic liquid synthesis using 3-isopentyloxy-1,2-propanediol as a precursor?

- Synthesis Protocol : React with methylimidazole derivatives under nitrogen to form imidazolium salts. Anion exchange (e.g., Cl to HSO) requires stoichiometric acid addition and vacuum drying .

- Characterization : Use dielectric spectroscopy (100 Hz–100 kHz) to assess conductivity (~1–10 mS/cm) and thermal stability (TGA up to 200°C) .

Q. What are the challenges in quantifying trace impurities in 3-isopentyloxy-1,2-propanediol, and how can they be mitigated?

- Analytical Techniques : Employ HS-SPME-GC-MS for volatile impurities (e.g., residual isopentanol). For non-volatiles, LC-UV/RI detectors with gradient elution (water:acetonitrile) achieve ppb-level sensitivity .

- Standards : Use certified reference materials (CRMs) from NIST or equivalent bodies to validate methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.